5-Methylhexan-3-one

Beschreibung

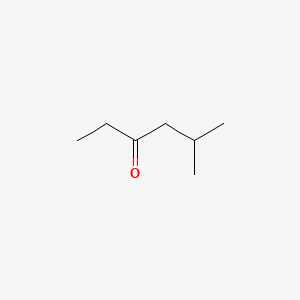

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVYLFHTJZWTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211360 | |

| Record name | 5-Methylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MP Biomedicals MSDS], Liquid | |

| Record name | 5-Methyl-3-hexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl isobutyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

135 °C | |

| Record name | Ethyl isobutyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

623-56-3 | |

| Record name | 5-Methyl-3-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylhexan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhexan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLHEXAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/884FC3YC2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl isobutyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Methodologies for the Chemical Synthesis of 5 Methylhexan 3 One and Its Derivatives

Chemo- and Regioselective Synthetic Routes to 5-Methylhexan-3-onebenchchem.comcardiff.ac.uk

The synthesis of 5-Methylhexan-3-one and its derivatives often requires precise control over chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of chemical changes). One of the most powerful and versatile methods for achieving this is the aldol (B89426) condensation. vulcanchem.com This reaction allows for the carbon-carbon bond formation necessary to construct the backbone of the target molecule. For instance, the condensation between an enolate derived from a ketone and an aldehyde can be directed to selectively form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone. Subsequent selective reduction of the double bond preserves the ketone functionality, yielding the saturated ketone core.

Another significant regioselective strategy involves the Friedel-Crafts acylation, particularly for synthesizing aryl ketone derivatives. This method allows for the direct attachment of an acyl group to an aromatic ring, though it can present challenges in controlling the position of subsequent functionalization on the aliphatic chain. Furthermore, highly chemo- and regioselective rearrangements of α,β-epoxy ketones to 1,3-dicarbonyl compounds have been achieved under specific conditions, such as in a lithium perchlorate–diethyl ether medium, showcasing a 1,2-migration of the carbonyl group. rsc.org

Catalytic Approaches in this compound Synthesisvulcanchem.com

Catalysis is fundamental to the efficient and selective synthesis of ketones like this compound. Catalytic methods offer pathways that are often more sustainable, reducing waste and energy consumption compared to stoichiometric reactions. vulcanchem.com For example, a bifunctional palladium on alumina (B75360) (Pd/Al2O3) catalyst has been successfully employed in a single-reactor tandem reaction sequence involving an aldol condensation/crotonization followed by hydrogenation to produce a derivative, 1-(tetrahydrofuran-2-yl)-5-methylhexan-3-one, with high yield. cardiff.ac.uk Another catalytic approach involves the use of a copper-triphenylphosphine hydride complex for the addition reaction of an organosilicon compound to 5-methyl-3-hexene-2-ketone, which is a key step in synthesizing a derivative of 5-methyl-2-hexanone (B1664664). google.com

Both homogeneous and heterogeneous catalysis play crucial roles in synthetic chemistry, each with distinct advantages. eolss.net

Homogeneous Catalysis : In this modality, the catalyst exists in the same phase as the reactants, typically in a liquid solution. libretexts.orgcademix.org This allows for high activity and selectivity under mild reaction conditions because the catalytic sites are readily accessible. eolss.net An example is the use of a soluble copper hydride triphenylphosphine (B44618) complex to catalyze the addition reaction in the synthesis of a 3-[(dimethylamino)methyl]-5-methyl-2-hexanone intermediate. google.com The primary drawback of homogeneous catalysis is the often difficult and costly separation of the catalyst from the reaction products. mdpi.com

Heterogeneous Catalysis : Here, the catalyst is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. libretexts.orgcademix.org The principal advantage is the ease of catalyst separation and recycling, making it economically and environmentally favorable for industrial processes. cademix.orgresearchgate.net The synthesis of a furan (B31954) derivative of this compound using a solid bifunctional Pd/Al2O3 catalyst is a clear example of heterogeneous catalysis. cardiff.ac.uk However, these catalysts can sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts due to the limited number of active sites on the catalyst surface. eolss.net

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst Phase | Same phase as reactants | Different phase from reactants |

| Activity/Selectivity | Generally high | Can be lower, surface-dependent |

| Reaction Conditions | Often milder | May require higher temperatures/pressures |

| Catalyst Separation | Difficult, may require distillation or extraction | Easy, typically by filtration or centrifugation cademix.org |

| Recyclability | Often challenging | Generally straightforward researchgate.net |

| Example | Copper-triphenylphosphine hydride complex google.com | Pd/Al2O3 catalyst cardiff.ac.uk |

Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations with exceptional chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions. researchgate.netnih.gov While direct enzymatic synthesis of this compound is not widely documented, biocatalytic methods are well-established for related transformations.

One key application is the kinetic resolution of racemic secondary alcohols, such as (±)-5-methylhexan-2-ol, using lipases like lipase (B570770) B from Candida antarctica (CALB). mdpi.com This process selectively acylates one enantiomer, allowing for the separation of the two.

Furthermore, multi-enzyme systems have been designed for the synthesis of all four stereoisomers of related compounds like 4-methylheptan-3-ol. mdpi.com Such a "one-pot" system can utilize a combination of ene-reductases (ERs) for the stereoselective reduction of a C=C double bond in an α,β-unsaturated ketone and alcohol dehydrogenases (ADHs) for the subsequent stereoselective reduction of the carbonyl group. mdpi.com This approach provides excellent yields (72–83%) and outstanding stereoselectivity (up to 99% ee and 99% de). mdpi.com

Stereoselective Synthesis of Chiral Isomers of this compound and Related Compoundsvulcanchem.comgoogle.com

While this compound itself is achiral, many of its derivatives and related structures possess one or more stereogenic centers. The control of stereochemistry during synthesis is critical, as different stereoisomers can exhibit vastly different biological activities. mdpi.com Stereoselective synthesis aims to produce a specific stereoisomer as the major product. google.com

Enantioselective synthesis focuses on producing one of two enantiomers of a chiral molecule.

Asymmetric Catalysis : This is a powerful strategy that uses a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantioenriched product. nih.gov A prominent example is the asymmetric hydrogenation of an unsaturated precursor to synthesize (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin). nih.gov This key step employs a rhodium catalyst with a chiral diphosphine ligand, (R,R)-Me-DUPHOS, to achieve very high enantiomeric excess (ee). nih.govgoogle.com

Chiral Auxiliaries : This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. nih.gov The auxiliary directs a subsequent reaction to proceed stereoselectively. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product. The synthesis of pregabalin (B1679071) analogues has been achieved using chiral auxiliaries such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. google.com Chiral auxiliaries are also employed as ligands in catalytic reactions, where they can induce high enantioselectivity. vulcanchem.com

Table 2: Examples of Enantioselective Synthesis for Related Compounds

| Target/Precursor | Method | Catalyst/Auxiliary | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (S)-3-cyano-5-methylhexanoate | Asymmetric Hydrogenation | Rhodium-Me-DuPHOS | Very high | nih.gov |

| (+)-Tetrabenazine Precursor | Asymmetric Mannich-Michael Reaction | L-proline (organocatalyst) | High enantiomeric ratio | google.com |

| Chiral Amino Alcohols | Catalytically Formed Auxiliary | Pd2(dba)3·CHCl3 / Chiral Ligand | Up to 99% | nih.gov |

When a molecule contains multiple stereocenters, diastereomers can exist. Diastereoselective synthesis aims to control the relative configuration of these centers.

A method for the diastereoselective peroxidation of alkenes, including cyclic derivatives of Baylis–Hillman adducts, has been developed. nih.gov Using a cobalt catalyst, this method can achieve high diastereomeric ratios (dr), ranging from 91:9 to 97:3, for the silyl (B83357) peroxide products. nih.gov Similarly, highly diastereoselective aldol reactions, sometimes catalyzed by simple amino acids like L-proline, can be used to construct specific stereochemical arrays in complex molecules. researchgate.net The one-pot, multi-enzymatic synthesis of 4-methylheptan-3-ol is another prime example of a highly diastereoselective process, capable of producing specific diastereomers with up to 99% diastereomeric excess (de). mdpi.com

Green Chemistry Principles in this compound Production

The production of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles of green chemistry, such as the use of alternative solvents, maximizing atom economy, and utilizing sustainable reagents, are being applied to its synthesis.

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Research into solvent-free methods for reactions like the aldol condensation to produce precursors for compounds such as this compound is a significant step towards greener processes. For instance, solvent-free aldol condensation reactions can be achieved by grinding the reactants together, sometimes with a solid catalyst, which minimizes waste and avoids the need for solvent purification and disposal. rsc.org

One notable example involves the tandem solvent-free aldol condensation/hydrogenation reactions of furfural (B47365) and methyl isobutyl ketone (MIBK) using a bifunctional Pd/Al2O3 catalyst. cardiff.ac.uk This process directly yields a precursor to branched alkanes in the jet-fuel range. cardiff.ac.uk In a batch mode, this reaction achieved an 86% yield of 1-(tetrahydrofuran-2-yl)-5-methylhexan-3-one at 180°C. cardiff.ac.uk Another approach has demonstrated the synthesis of a C11 oxygenate, (1-(furan-2-yl)-5-methylhex-1-en-3-one), from furfural and MIBK under solvent-free conditions, which can then be converted to fuel-range alkanes. researchgate.net The use of water as a green solvent has also been explored in related syntheses, such as the three-component synthesis of 3-(thiomethyl)indoles. researchgate.net

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. acs.org Reactions with high atom economy are designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, addition reactions, such as the hydration of ethene to produce ethanol, have a 100% atom economy because all reactant atoms are part of the product. quizlet.comchemhume.co.uk In contrast, substitution or elimination reactions generate byproducts, leading to lower atom economy. colourpointeducational.com

In the context of synthesizing this compound and its derivatives, prioritizing reaction pathways with high atom economy is crucial for sustainability. For instance, a Cope rearrangement, a type of pericyclic reaction, is noted for its high atom economy in forming new dienes. acs.org When evaluating synthetic routes, calculating the atom economy helps in selecting the most sustainable option. The formula for atom economy is:

(Molecular weight of desired product / Total molecular weight of all reactants) x 100

The use of renewable starting materials is another key aspect of sustainable reagent utilization. For example, furfural, derived from lignocellulosic biomass, is a renewable feedstock that can be used in the synthesis of precursors to this compound. cardiff.ac.ukresearchgate.netresearchgate.net

Precursor Chemistry and Derivatization Strategies for this compound

The synthesis of this compound and its derivatives relies on a variety of precursor chemistries and subsequent derivatization strategies. These methods allow for the construction of the carbon skeleton and the introduction of various functional groups.

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry and a common route for synthesizing α,β-unsaturated ketones, which can be precursors to this compound. cardiff.ac.ukbenchchem.comsmolecule.com This reaction typically involves the base- or acid-catalyzed reaction between two carbonyl compounds (aldehydes or ketones). primescholars.com

For example, the aldol condensation of 4-hydroxybenzaldehyde (B117250) and this compound under basic conditions can produce α,β-unsaturated ketones. Subsequent catalytic hydrogenation can then selectively reduce the carbon-carbon double bond. A robust catalytic system using a bifunctional Pd/Al2O3 catalyst has been developed for the single-reactor tandem solvent-free aldol condensation/hydrogenation of furfural and methyl isobutyl ketone (MIBK). cardiff.ac.uk This process has shown high yields of a precursor that can be converted to branched alkanes. cardiff.ac.uk

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Furfural, Methyl Isobutyl Ketone | Pd/Al2O3, 180°C, batch mode | 1-(tetrahydrofuran-2-yl)-5-methylhexan-3-one | 86% | cardiff.ac.uk |

| 4-Hydroxybenzaldehyde, this compound | Basic conditions | α,β-Unsaturated ketone | - | |

| Mesityl oxide, Aldehydes | Basic conditions | 5-Methylhexa-1,4-dien-3-one analogs | - | vulcanchem.com |

Grignard reactions are a powerful tool for forming carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. pnas.orgdoubtnut.comyoutube.com This method can be employed to synthesize alcohol precursors, which can then be oxidized to the corresponding ketone, this compound.

A standard laboratory synthesis involves the reaction of isovaleric aldehyde with ethyl magnesium iodide (prepared from ethyl iodide and magnesium) in diethyl ether. pnas.org The resulting alcohol, 5-methyl-hexan-3-ol, can then be oxidized to 5-methyl-hexan-3-one using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation. pnas.org The oxidation of 5-methyl-hexan-3-ol has been reported to yield the ketone in 60% yield after purification by distillation. pnas.org

The synthesis of related tertiary alcohols, such as 3-methyl-3-hexanol, can be achieved by reacting a ketone like 2-pentanone with a methyl Grignard reagent (e.g., methyl magnesium iodide). doubtnut.com

| Starting Material | Reagents | Intermediate Product | Final Product | Yield | Reference |

| Isovaleric aldehyde | 1. Ethyl magnesium iodide 2. H3O+ | 5-Methyl-hexan-3-ol | 5-Methyl-hexan-3-one | 86% (alcohol), 60% (ketone) | pnas.org |

| 2-Pentanone | 1. Methyl magnesium bromide 2. H3O+ | 3-Methyl-3-hexanol | - | - | |

| Alcohols | Alkyl mesylates, MeMgI or MeMgBr | Alkyl halides | - | - | acs.org |

The introduction of a halogen atom at the α-position to the carbonyl group of a ketone opens up pathways for various subsequent reactions, allowing for further derivatization. libretexts.orglibretexts.org This α-halogenation can be carried out under either acidic or basic conditions. libretexts.org

Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.orglibretexts.org In basic conditions, an enolate is formed. libretexts.org It is important to note that base-promoted α-halogenation can be difficult to stop at a single halogenation, as the initial product is more reactive than the starting material. libretexts.org For the synthesis of a monohalogenated product, acidic conditions are generally preferred. libretexts.org

A specific example involves the reaction of 5-methyl-2-hexanone with sulfuryl chloride to produce 3-chloro-5-methyl-2-hexanone. google.com This chlorinated intermediate can then be hydrolyzed to yield the corresponding hydroxyketone. The haloform reaction is a specific case where a methyl ketone is treated with a halogen in the presence of a base to yield a carboxylate and a haloform (CHX3). libretexts.org

Derivatization strategies for analytical purposes often involve reactions at the carbonyl group or other functional groups present in the molecule. For instance, amines can be derivatized using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or R-α-Methoxy-α-trifluoromethylphenylacetic chloride (MTPA-Cl) for gas chromatography-mass spectrometry (GC-MS) analysis. ugent.be

Optimization of Reaction Conditions and Yield for this compound Syntheses

The efficient synthesis of this compound is critical for its application in various chemical industries. Optimization of reaction parameters is a key focus of research to maximize product yield, minimize byproducts, and ensure economic viability. The primary synthetic routes often involve a two-step process: the formation of a secondary alcohol intermediate, 5-methyl-3-hexanol (B1620177), followed by its oxidation to the target ketone. Detailed research findings have identified critical parameters that influence the efficiency of this conversion.

The first step typically involves the Grignard reaction between an appropriate Grignard reagent, such as ethylmagnesium bromide, and isovaleraldehyde (B47997). vulcanchem.com The success of this step is highly dependent on stringent control of the reaction environment.

Table 1: Optimization of Grignard Reaction for 5-Methyl-3-hexanol Synthesis

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions and prevents the decomposition of the temperature-sensitive Grignard reagent. vulcanchem.com |

| Atmosphere | Anhydrous | Grignard reagents are highly reactive with water; anhydrous conditions are essential to prevent quenching of the reagent and ensure high conversion efficiency. vulcanchem.com |

| Reagents | Isovaleraldehyde, Ethylmagnesium Bromide | A standard choice for forming the carbon skeleton of 5-methyl-3-hexanol. |

Following the synthesis of 5-methyl-3-hexanol, the second critical step is its oxidation to this compound. 5-methyl-3-hexanol is a secondary alcohol, and its oxidation yields a ketone. chegg.com The choice of oxidizing agent and reaction conditions are paramount to achieving a high yield without causing over-oxidation to carboxylic acids or other unwanted side products. vulcanchem.com

Pyridinium chlorochromate (PCC) is a frequently used oxidizing agent for this conversion due to its mild and selective nature. vulcanchem.com The optimization of this oxidation step focuses on solvent choice, temperature, and reaction time to maximize the yield of this compound.

Table 2: Optimization of Oxidation Reaction for this compound Synthesis

| Parameter | Optimal Condition | Reported Yield | Notes |

|---|---|---|---|

| Oxidizing Agent | Pyridinium Chlorochromate (PCC) | ≥85% | Provides high yield without significant over-oxidation to carboxylic acids. vulcanchem.com |

| Solvent | Dichloromethane (B109758) | - | An effective solvent for this oxidation reaction. vulcanchem.com |

| Temperature | Room Temperature | - | Mild conditions that favor the desired ketone formation. vulcanchem.com |

Research findings indicate that by carefully controlling these parameters, optimal yields of this compound can be achieved. For instance, the oxidation of 5-methyl-3-hexanol with PCC in dichloromethane at room temperature has been shown to produce yields of 85% or greater. vulcanchem.com This systematic approach to optimizing both the Grignard and oxidation steps is fundamental to the efficient and high-yield production of this compound.

Mechanistic Investigations of Chemical Reactions Involving 5 Methylhexan 3 One

Carbonyl Group Reactivity in 5-Methylhexan-3-one

The carbonyl group (C=O) in this compound is the primary site of reactivity, characterized by an electrophilic carbon atom and a nucleophilic oxygen atom. This polarity governs its participation in numerous reactions. cymitquimica.comcsbsju.edu

Nucleophilic Addition Reactions (e.g., Hydride Reductions, Organometallic Additions)

Nucleophilic addition is a fundamental reaction class for ketones like this compound. cymitquimica.com The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. ontosight.ai

Hydride Reductions: The reduction of this compound to its corresponding secondary alcohol, 5-methylhexan-3-ol, can be accomplished using hydride reagents. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. benchchem.com For instance, the reduction of the related compound 1,1,1-Trifluoro-5-methylhexan-3-one to its secondary alcohol is readily achieved with these reagents. smolecule.com The mechanism involves the transfer of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Organometallic Additions: Grignard reagents, a classic example of organometallic compounds, react with this compound to form tertiary alcohols. pressbooks.pub The reaction of a Grignard reagent, such as methyl magnesium bromide, with a ketone proceeds through nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. pressbooks.pubstackexchange.com This forms a new carbon-carbon bond and, after an acidic workup, yields the tertiary alcohol. pressbooks.pub For example, the reaction of this compound with an appropriate Grignard reagent can be used to synthesize more complex alcohol structures. This is exemplified in the synthesis of 5-hydroxy-2-methyl-3-hexanone derivatives, which starts with a Grignard reaction between isovaleraldehyde (B47997) and ethylmagnesium bromide to produce 5-methyl-3-hexanol (B1620177), a precursor that can be oxidized to 5-methyl-3-hexanone. vulcanchem.com

| Reaction Type | Reagent | Product |

| Hydride Reduction | Sodium borohydride (NaBH₄) | 5-Methylhexan-3-ol |

| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | 5-Methylhexan-3-ol |

| Organometallic Addition | Grignard Reagents (e.g., RMgX) | Tertiary Alcohols |

Enolization and Enolate Chemistry of this compound

This compound can exist in equilibrium with its enol tautomer. The presence of alpha-hydrogens allows for the formation of an enolate ion under basic conditions. This enolate is a key intermediate in several reactions. The study of 1,3-diketones, which have related structural features, reveals a keto-enol tautomeric equilibrium, with the ratio depending on factors like intramolecular hydrogen bonding.

Oxidation and Reduction Pathways of this compound

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under harsh conditions using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). smolecule.combenchchem.com This typically results in the cleavage of carbon-carbon bonds. For example, the oxidation of 5-methylhexan-3-ol to 5-methyl-3-hexanone can be achieved using pyridinium (B92312) chlorochromate (PCC), which is a milder oxidizing agent that avoids over-oxidation to carboxylic acids. vulcanchem.com

Reduction: As previously discussed in the context of nucleophilic additions, the carbonyl group of this compound is readily reduced to a secondary alcohol (5-methylhexan-3-ol) using hydride reducing agents like LiAlH₄ or NaBH₄. benchchem.com

| Reaction | Reagent | Product Type |

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acids (via C-C cleavage) |

| Oxidation | Chromium trioxide (CrO₃) | Carboxylic acids (via C-C cleavage) |

| Reduction | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |

Alpha-Carbon Reactivity and Functionalization of this compound

The hydrogen atoms on the carbons adjacent to the carbonyl group (alpha-carbons) in this compound are acidic and can be removed by a base to form an enolate ion. This enolate is nucleophilic and can react with various electrophiles. noaa.gov

Alkylation and Acylation Reactions

Alkylation: The enolate of this compound can undergo alkylation when treated with an alkyl halide in an Sₙ2 reaction. libretexts.org This reaction forms a new carbon-carbon bond at the alpha-position. For instance, the formation of an enolate under kinetic control at low temperatures, followed by reaction with an electrophile like 3,3-dimethylallyl bromide, can lead to regioselective alkylation. pnas.org

Acylation: Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the alpha-position, leading to the formation of a β-dicarbonyl compound. researchgate.net The reaction of enolates with acylating reagents is a primary method for synthesizing β-dicarbonyl compounds. researchgate.net

Condensation Reactions

Aldol (B89426) Condensation: this compound can participate in aldol condensation reactions, either with itself or with other carbonyl compounds, in the presence of a base or acid catalyst. benchchem.com This reaction involves the formation of a new carbon-carbon bond between the alpha-carbon of one molecule and the carbonyl carbon of another, resulting in a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone. benchchem.com For example, the aldol condensation of 4-hydroxybenzaldehyde (B117250) with this compound under basic conditions yields an α,β-unsaturated ketone. benchchem.com Similarly, aldol condensation is a key step in the synthesis of derivatives of 5-Methylhexa-1,4-dien-3-one. vulcanchem.com

Computational and Theoretical Studies on 5 Methylhexan 3 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical behavior. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.

Electronic Density and Molecular Orbital Analysis

The electronic structure of 5-methylhexan-3-one can be described by its molecular orbitals (MOs), which are mathematical functions describing the location and wave-like behavior of an electron in a molecule. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. libretexts.orgleah4sci.comossila.com

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. ossila.com In a ketone like this compound, the HOMO is typically associated with the non-bonding lone pair electrons on the oxygen atom of the carbonyl group. libretexts.orgoregonstate.edu The LUMO, conversely, is the orbital that is most likely to accept electrons, indicating the site of electrophilic attack. ossila.com For a carbonyl compound, the LUMO is the π* (antibonding) orbital of the C=O bond, with a larger coefficient on the carbon atom. libretexts.orgoregonstate.edu This indicates that the carbonyl carbon is the primary electrophilic site, susceptible to attack by nucleophiles. ucalgary.calibretexts.org

A theoretical analysis would provide the energy levels of these frontier orbitals. The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. libretexts.org

Table 1: Illustrative Frontier Orbital Properties for a Simple Aliphatic Ketone (e.g., Acetone)

| Orbital | Typical Energy (Illustrative) | Primary Atomic Contribution | Implication for Reactivity |

| LUMO | ~ +1 to +3 eV | Carbonyl Carbon (C=O) | Site of nucleophilic attack |

| HOMO | ~ -9 to -11 eV | Carbonyl Oxygen (lone pairs) | Site of protonation/Lewis acid coordination |

Note: This table is illustrative and based on general principles for simple ketones. Specific values for this compound would require dedicated DFT calculations.

Electrostatic Potential Surface and Reactivity Prediction

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. ucalgary.ca It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. oregonstate.eduucalgary.ca

For this compound, an MEP surface would show a region of high negative potential around the carbonyl oxygen due to its lone pairs of electrons, confirming it as a site for protonation or interaction with Lewis acids. oregonstate.eduucalgary.ca Conversely, the carbonyl carbon would exhibit a degree of positive potential, making it the primary site for nucleophilic addition reactions. oregonstate.edulibretexts.org The aliphatic chain would show a relatively neutral potential. Such maps provide a clear, visual confirmation of the reactivity patterns predicted by frontier orbital theory. ucalgary.ca

Conformational Analysis and Stereochemical Insights for this compound

The flexibility of the alkyl chains in this compound means it can exist in various spatial arrangements or conformations. Computational methods are essential for identifying the most stable conformers and understanding the energy barriers between them.

Rotational Barriers and Energy Minima of Conformers

This compound has several rotatable single bonds (C-C bonds). Rotation around these bonds leads to different conformers with varying energies. Computational studies, often using molecular mechanics or DFT, can map the potential energy surface as a function of dihedral angles to identify the lowest energy (most stable) conformers and the transition states that separate them. researchgate.netresearchgate.net

For aliphatic ketones, conformations where bulky alkyl groups are anti-periplanar are generally more stable due to minimized steric hindrance. msu.edu However, interactions such as the eclipsing of a C-H or C-C bond with the carbonyl group also play a significant role. ic.ac.uk Studies on similar ketones like ethyl methyl ketone have shown that the barriers to internal rotation of methyl groups can be accurately determined using microwave spectroscopy and quantum chemical calculations. openochem.org For this compound, one would expect to find several low-energy conformers corresponding to different arrangements of the ethyl and isobutyl groups relative to the carbonyl. The energy difference between these conformers and the rotational barriers would influence the compound's properties and behavior in different environments.

Table 2: Representative Rotational Energy Barriers for Simple Alkanes and Ketones

| Molecule | Bond of Rotation | Rotational Barrier (kcal/mol) | Method |

| Ethane | C-C | ~2.9 | Experimental |

| Propane | C-C | ~3.4 | Experimental |

| Methyl Ethyl Ketone | CH₃-CO | ~0.6 (181 cm⁻¹) | Experimental/Calculated openochem.org |

| Methyl Ethyl Ketone | CH₃-CH₂ | ~2.2 (764 cm⁻¹) | Experimental/Calculated openochem.org |

Note: This table provides context from simpler molecules. A full conformational analysis of this compound would involve calculating the potential energy surface for rotation around the C2-C3, C4-C5, and C5-C6 bonds.

Chirality and Enantiomeric Excess Prediction for Chiral Derivatives

This compound itself is achiral. However, many of its reactions can generate a new chiral center. For example, the reduction of the carbonyl group at C3 creates 5-methylhexan-3-ol, which is chiral. If a chiral reagent or catalyst is used, one enantiomer may be formed in excess.

Computational chemistry is a powerful tool for predicting and understanding the stereochemical outcome of such reactions. acs.orgrug.nl By modeling the transition states of the reaction with a chiral catalyst or reagent, the energy difference between the pathways leading to the (R) and (S) enantiomers can be calculated. pnas.orgresearchgate.net According to transition state theory, the lower energy transition state will be more populated, leading to the major enantiomer. This allows for the in silico prediction of enantiomeric excess (ee). acs.orgrug.nl

Furthermore, for chiral derivatives of this compound, chiroptical properties like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) can be calculated using time-dependent DFT (TD-DFT). researchgate.net Comparing these calculated spectra with experimental data allows for the unambiguous determination of the absolute configuration of a chiral product. researchgate.net

Reaction Mechanism Modeling for this compound Transformations (e.g., Transition State Theory)

Computational modeling can elucidate the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. Using principles like Transition State Theory, chemists can calculate reaction rates and understand the factors that control them. libretexts.org

For this compound, a key class of reactions involves nucleophilic addition to the carbonyl group. libretexts.orglibretexts.org A typical mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Computational modeling can locate the structure and energy of the transition state for this step. The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. acs.org

Another important reaction is the formation of an enolate, where a base removes a proton from one of the α-carbons (C2 or C4). This compound has two different α-carbons, and computational studies could predict which proton is more acidic and which enolate (the kinetic vs. thermodynamic) is more stable. The reactivity of these enolates in subsequent reactions, such as aldol (B89426) additions, can also be modeled. libretexts.orgmasterorganicchemistry.com The Zimmerman-Traxler model, for instance, uses a chair-like transition state to predict the stereochemistry of aldol reactions, a model that can be investigated and quantified using computational methods. openochem.org

For more complex transformations, such as the Norrish Type II reaction (an intramolecular γ-hydrogen abstraction), computational studies can map out the entire reaction pathway, including the formation of diradical intermediates and the subsequent cleavage or cyclization products. scholarsresearchlibrary.com

Prediction of Spectroscopic Signatures for Advanced Analytical Method Development

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for the development and refinement of advanced analytical methods, aiding in the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting both ¹H and ¹³C NMR chemical shifts.

Methodologies for predicting NMR chemical shifts typically involve a multi-step process. First, the 3D geometry of the molecule is optimized using a selected level of theory, such as B3LYP-D3/6-311G(d,p), often including a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions. mdpi.com Following optimization, NMR shielding tensors are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for these calculations. american-ajiras.comfaccts.de

Different combinations of density functionals and basis sets can be employed, and their accuracy has been extensively benchmarked. For instance, studies have shown that functionals like WP04 and ωB97X-D, paired with appropriate basis sets (e.g., 6-311++G(2d,p) for ¹H and def2-SVP for ¹³C), provide high accuracy when used with the GIAO method and a PCM solvent model. mdpi.com The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net

For aliphatic ketones like this compound, hydrogens on carbons alpha to the carbonyl group are expected to have chemical shifts in the range of 2.0-2.5 ppm. libretexts.orglibretexts.org The accuracy of these predictions can be high, with root mean square deviations often being quite low when appropriate computational models are used. acs.orgmodgraph.co.uk Machine learning techniques, trained on large datasets of experimental and calculated NMR data, are also emerging as a rapid and accurate method for chemical shift prediction. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes, as specific computational studies on this compound are not readily available in the searched literature.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH₃) | ~0.9 | ~14 |

| C2 (CH₂) | ~2.4 | ~36 |

| C3 (C=O) | - | ~212 |

| C4 (CH₂) | ~2.2 | ~52 |

| C5 (CH) | ~1.8 | ~25 |

| C6 (CH₃) | ~0.9 | ~22 |

| C5-CH₃ | ~0.9 | ~22 |

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. acs.org Computational methods are widely used to calculate these vibrational frequencies, which aids in the assignment of experimental spectra.

Density Functional Theory (DFT) is the most common method for these calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d) or larger. researchgate.netresearchgate.netnih.gov The process begins with the optimization of the molecular geometry to find its lowest energy state. Subsequently, harmonic vibrational frequencies are calculated. derpharmachemica.com These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental data. sci-hub.se

For this compound, a saturated aliphatic ketone, the most prominent peak in its IR spectrum is the C=O stretching vibration, which typically appears around 1715 cm⁻¹. libretexts.orglibretexts.org Computational calculations can predict the frequency and intensity of this and other characteristic vibrations, such as C-H stretching, bending, and rocking modes. researchgate.netacs.org

Raman spectroscopy provides complementary information. olemiss.edu While the C=O stretch is strong in the IR spectrum, it may be weaker in the Raman spectrum. Conversely, C-C backbone vibrations are often more prominent in Raman spectra. acs.org Theoretical calculations can predict both IR and Raman intensities, helping to build a complete and predictable vibrational signature for the molecule. derpharmachemica.comacs.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) (Note: These are representative frequency ranges. Actual calculated values would be specific to the level of theory used.)

| Vibrational Mode | Typical Experimental Frequency Range (cm⁻¹) | Predicted Scaled Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch (Alkyl) | 2850-3000 | ~2900-3050 | Medium-Strong | Strong |

| C=O Stretch (Ketone) | 1705-1725 | ~1715 | Strong | Medium |

| CH₂ Bend (Scissoring) | 1450-1470 | ~1460 | Medium | Medium |

| CH₃ Bend (Asymmetric/Symmetric) | 1370-1450 | ~1375, ~1440 | Medium | Medium |

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Predicting the fragmentation patterns of a compound like this compound under electron ionization (EI) is crucial for its identification in complex mixtures.

Upon ionization in an EI-MS source, one of the lone pair electrons on the oxygen atom of the ketone is typically removed, forming a molecular ion (M⁺•). rutgers.edu This energetically unstable radical cation then undergoes fragmentation through various pathways. rutgers.eduslideshare.net

For aliphatic ketones, the primary fragmentation mechanism is α-cleavage, which is the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. libretexts.orgmiamioh.edu This results in the formation of a stable acylium ion. libretexts.org For this compound (m/z 114), two α-cleavages are possible:

Loss of an ethyl radical (•CH₂CH₃) to form an acylium ion at m/z 85.

Loss of an isobutyl radical (•CH₂CH(CH₃)₂) to form an acylium ion at m/z 57. The cleavage that results in the loss of the larger alkyl group is often favored. uni-saarland.de

Another significant fragmentation pathway for ketones with sufficiently long alkyl chains is the McLafferty rearrangement. libretexts.orgmiamioh.edu This involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the α-β bond. This results in the formation of a neutral alkene and an enol radical cation. rutgers.eduslideshare.net For this compound, the McLafferty rearrangement would lead to a fragment at m/z 72.

Computational approaches to predict mass spectra are an active area of research. Methods based on quantum chemistry can model fragmentation pathways and calculate the energetics of different fragments. anu.edu.auresearchgate.net These first-principles approaches, sometimes combined with statistical theories like Quasi-Equilibrium Theory (QET) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory, can simulate the entire mass spectrum. researchgate.net

Table 3: Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound (Based on known fragmentation rules for aliphatic ketones. massbank.eunih.gov)

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Relative Abundance |

|---|---|---|---|

| 114 | [C₇H₁₄O]⁺• | Molecular Ion (M⁺•) | Low to Medium |

| 85 | [CH₃CH₂CO(CH₂)]⁺ | α-cleavage (Loss of •C₂H₅) | Medium |

| 72 | [CH₃C(OH)=CH₂]⁺• | McLafferty Rearrangement | Medium |

| 57 | [CH₃CH₂CO]⁺ | α-cleavage (Loss of •C₄H₉) | High (Often Base Peak) |

| 43 | [C₃H₇]⁺ | Secondary fragmentation | Medium |

| 29 | [CH₃CH₂]⁺ | Secondary fragmentation | High |

Advanced Spectroscopic and Chromatographic Methodologies for the Analysis of 5 Methylhexan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 5-Methylhexan-3-one, various NMR techniques provide detailed structural information. pnas.org

Multi-Dimensional NMR Approaches (e.g., COSY, HMQC, HMBC) for Structural Elucidation of Complex Derivatives

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, multi-dimensional NMR techniques are crucial for assembling the complete molecular structure, especially for complex derivatives of this compound. mnstate.eduslideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. In the context of a derivative of this compound, COSY spectra would reveal correlations between protons on adjacent carbons, allowing for the tracing of the carbon chain. mnstate.eduresearchgate.net For instance, the protons of the ethyl group would show a correlation, as would the protons on the isobutyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. libretexts.orggithub.io An HMQC or HSQC spectrum of a this compound derivative would show a cross-peak connecting the ¹H and ¹³C signals for each C-H bond, definitively linking specific protons to their corresponding carbons. libretexts.org This is particularly useful in distinguishing between the different methylene (B1212753) and methyl groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). slideshare.netlibretexts.org For a this compound derivative, HMBC is invaluable for connecting the different spin systems identified by COSY. For example, it would show correlations between the protons of the ethyl group and the carbonyl carbon, and between the protons of the isobutyl group and the carbonyl carbon, thus establishing the ketone's position within the carbon skeleton. libretexts.org Quaternary carbons, which are not observed in HMQC/HSQC spectra, can be identified through their HMBC correlations to nearby protons. github.io

These 2D NMR techniques, when used in conjunction, provide a comprehensive and unambiguous structural elucidation of this compound and its derivatives. mnstate.eduslideshare.net

Advanced Solvent and Temperature Effects on NMR Spectra

The chemical shifts observed in an NMR spectrum can be influenced by the solvent and the temperature at which the spectrum is recorded. ucl.ac.ukmdpi.com

Solvent Effects: The choice of solvent can cause changes in chemical shifts, typically less than 1 ppm for protons. ucl.ac.uk "Inert" solvents like carbon tetrachloride or cyclohexane (B81311) are often used to minimize these effects. ucl.ac.uk However, aromatic solvents such as benzene (B151609) can induce significant shifts due to their ring current effects, which can be strategically used to simplify complex spectra by resolving overlapping signals. ucl.ac.ukoup.com For ketones, the interaction between the polar carbonyl group and the solvent can lead to noticeable shifts, particularly for protons in close proximity to the carbonyl. oup.comrsc.org

Temperature Effects: Varying the temperature can also affect the NMR spectrum. ucl.ac.uk For molecules with conformational flexibility, changing the temperature can alter the equilibrium between different conformers, leading to changes in the observed chemical shifts and coupling constants. researchgate.net Low-temperature NMR experiments can "freeze out" certain conformations, allowing for their individual study. researchgate.net While specific studies on the temperature effects on this compound are not prevalent, general principles suggest that the rotational barriers around the C-C bonds could be investigated through such experiments. acs.org

Applications of Solid-State NMR for Structural Characterization

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. jove.comchromatographyonline.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to within a few parts per million (ppm). uni-saarland.deacs.org This high accuracy allows for the determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. libretexts.org For this compound (C₇H₁₄O), the calculated monoisotopic mass is 114.104465 Da. nih.govchemspider.com An HRMS measurement that is very close to this value would confirm the molecular formula of the compound. rsc.org This technique is a standard requirement for the characterization of new compounds. acs.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This technique is instrumental in elucidating the fragmentation pathways of a molecule, which provides valuable structural information. rsc.orgnih.gov

For aliphatic ketones like this compound, the primary fragmentation mechanism upon electron ionization is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. jove.comyoutube.com This results in the formation of a stable acylium ion. For this compound, two primary α-cleavage pathways are possible:

Loss of an ethyl radical (•CH₂CH₃) to form an acylium ion at m/z 85.

Loss of an isobutyl radical (•CH₂CH(CH₃)₂) to form an acylium ion at m/z 57.

The relative abundance of these fragment ions in the mass spectrum provides clues about the stability of the radicals formed. The base peak in the electron ionization mass spectrum of this compound is often observed at m/z 57, corresponding to the more stable isobutyl radical being lost. nih.gov Other significant peaks can arise from further fragmentation or rearrangements, such as the McLafferty rearrangement, although this is less prominent for this particular ketone. jove.com

Table of Spectroscopic Data for this compound

| Technique | Parameter | Observed Value/Fragment (m/z) | Reference |

| ¹H NMR | δ (ppm) | 0.90 (d, 6H), 1.03 (t, 3H), 2.13 (m, 1H), 2.27 (d, 2H), 2.39 (q, 2H) | pnas.org |

| ¹³C NMR | δ (ppm) | 7.8, 22.6, 24.7, 36.4, 51.5, 211.5 | pnas.org |

| Mass Spec (EI) | Molecular Ion (M⁺) | 114 | nih.govnist.gov |

| Fragment | 85 | nih.gov | |

| Fragment (Base Peak) | 57 | nih.gov | |

| Fragment | 41 | nih.gov | |

| Fragment | 29 | nih.gov | |

| HRMS | Monoisotopic Mass | 114.104465 Da | nih.govchemspider.com |

Ionization Techniques for Enhanced Detection and Quantification

In mass spectrometry (MS), the ionization source plays a critical role in converting neutral analyte molecules, such as this compound, into gaseous ions that can be manipulated by electric and magnetic fields for analysis. jeolusa.com The choice of ionization technique directly impacts the sensitivity, specificity, and type of structural information that can be obtained.

Electron Ionization (EI): This is a hard ionization technique commonly used in conjunction with Gas Chromatography (GC-MS). nih.gov High-energy electrons bombard the molecule, causing extensive fragmentation. While this can make identification of the molecular ion challenging, the resulting fragmentation pattern is highly reproducible and serves as a unique fingerprint for the compound. For this compound, EI at 70 eV produces a characteristic mass spectrum with specific fragment ions that are crucial for its identification in databases like the National Institute of Standards and Technology (NIST) library. nih.govnist.gov The fragmentation pattern is dominated by alpha-cleavage events adjacent to the carbonyl group.

Table 1: Characteristic Electron Ionization (EI) Mass Spectrometry Peaks for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |

|---|---|---|

| 57 | 99.99% | [C₃H₅O]⁺ or [C₄H₉]⁺ |

| 29 | 51.23% | [C₂H₅]⁺ |

| 41 | 30.07% | [C₃H₅]⁺ |

| 85 | 21.85% | [M-C₂H₅]⁺ |

| 114 | (Present) | [M]⁺ (Molecular Ion) |

Data sourced from PubChem. nih.gov

Chemical Ionization (CI): As a softer ionization technique, CI uses a reagent gas (like methane) to produce ions that react with the analyte, typically through proton transfer. jst.go.jp This process imparts less energy to the analyte molecule, resulting in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺). jst.go.jp This is particularly useful for confirming the molecular weight of this compound (114.19 g/mol ). nih.govnist.gov

Other Ionization Methods: For analyses involving Liquid Chromatography (LC-MS), techniques like Electrospray Ionization (ESI) are standard. To improve the sensitivity of ketone detection in biological samples, methods such as fluorous tagging have been developed. This involves derivatizing the carbonyl group with a fluorous tag, which can significantly increase ionization efficiency and provide a several-fold boost in sensitivity during ESI-MS analysis. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch in an aliphatic ketone. This peak is typically observed in the region of 1715-1720 cm⁻¹. Other significant absorptions include those from C-H stretching vibrations of the methyl and methylene groups (around 2870-2960 cm⁻¹) and C-H bending vibrations (around 1365-1465 cm⁻¹). nih.govnist.gov The presence and specific position of these bands are used to confirm the identity of the compound. fao.org Vapor phase IR spectra are also available and provide distinct profiles. nih.govnist.gov

Table 2: Principal Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~1715 | C=O Stretch | Strong, characteristic ketone carbonyl absorption. |

| 2870-2960 | C-H Stretch | Aliphatic C-H stretching from methyl and methylene groups. |

| 1365-1465 | C-H Bend | Aliphatic C-H bending (scissoring, rocking) vibrations. |

Data compiled from general spectroscopic principles and available data. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy offers complementary vibrational data. nih.gov While the carbonyl stretch is also visible in Raman spectra, C-C backbone stretches and symmetric vibrations are often more prominent compared to IR, providing additional structural information.

Advanced Chromatographic Separation and Detection Methods

Chromatography is essential for separating this compound from other components in a mixture before its detection and quantification.

Gas chromatography is the premier technique for analyzing volatile and thermally stable compounds like this compound. nih.gov Method development often focuses on selecting the appropriate stationary phase (column) to achieve optimal separation.

The retention of this compound is commonly characterized by its Kovats Retention Index (RI), which normalizes retention times relative to a series of n-alkane standards. This index is crucial for compound identification across different instruments and conditions. The RI value for this compound varies significantly depending on the polarity of the GC column's stationary phase. nih.gov

Table 3: Kovats Retention Indices (RI) for this compound on Different GC Columns

| Column Type | Stationary Phase Polarity | Retention Index (RI) |

|---|---|---|

| Standard Non-polar | e.g., DB-5, HP-5MS | 816 - 817. nih.gov |

| Standard Polar | e.g., DB-WAX, FFAP | 1005 - 1068. nih.gov |

Data sourced from the NIST Mass Spectrometry Data Center and PubChem. nih.gov

This data demonstrates that by selecting columns of different polarities, the elution order of compounds in a mixture can be manipulated to resolve this compound from potential co-eluting species.

While GC is common, liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is also employed for the analysis and purification of this compound. sielc.comsielc.com

Reverse-phase (RP) HPLC is a typical approach, where a non-polar stationary phase (like C18) is used with a polar mobile phase. sielc.comsielc.com A published method for this compound uses a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as a modifier. sielc.comsielc.com For applications requiring subsequent mass spectrometric analysis (LC-MS), the non-volatile phosphoric acid is replaced with a volatile alternative like formic acid. sielc.comsielc.com

For enhanced detection of ketones using UV-Vis detectors, a derivatization strategy is often employed. Ketones like this compound can be reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a 2,4-dinitrophenylhydrazone derivative. researchgate.netyoungin.com This derivative is highly chromophoric and can be detected with high sensitivity at wavelengths around 360 nm. youngin.com

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most comprehensive analytical information.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used hyphenated technique for the analysis of this compound. nih.govnih.gov It combines the high-resolution separation of GC with the definitive identification capabilities of MS. A GC-MS analysis provides both the retention time of the compound and its mass spectrum. The EI-MS fragmentation pattern, with its characteristic base peak at m/z 57 and other key fragments at m/z 29, 41, and 85, serves as a robust confirmation of its identity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is advantageous for analyzing thermally sensitive samples or for methods that involve derivatization in the liquid phase. nih.gov Using a soft ionization source like ESI, LC-MS typically provides the molecular weight of the analyte from the [M+H]⁺ or other adduct ions, which complements the fragmentation data obtained from GC-MS. sielc.com

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR is a powerful, albeit less common, technique that provides real-time IR spectra of compounds as they elute from the GC column. researchgate.net This method provides orthogonal information to mass spectrometry, confirming the presence of specific functional groups (like the ketone's carbonyl group) and helping to distinguish between isomers that may produce very similar mass spectra. researchgate.net

Occurrence, Biosynthesis, and Environmental Fate of 5 Methylhexan 3 One in Natural Systems

Natural Occurrence and Distribution of 5-Methylhexan-3-one

This compound has been documented in various biological contexts, highlighting its role as a semiochemical and a metabolic byproduct across different kingdoms of life.

While the direct production of this compound by microorganisms through fermentation has not been extensively documented in scientific literature, the metabolic pathways for the synthesis of related branched-chain ketones are known to exist in microbes, particularly yeast. The Ehrlich pathway, for instance, is a well-established route in Saccharomyces cerevisiae for the catabolism of amino acids into fusel alcohols and their corresponding acids. This pathway involves the transamination of an amino acid to its α-keto acid, followed by decarboxylation to an aldehyde, and subsequent reduction to an alcohol. It is plausible that variations of this pathway, potentially involving further enzymatic steps, could lead to the formation of ketones such as this compound from amino acid precursors like leucine (B10760876). However, specific studies demonstrating this conversion and identifying the microorganisms involved are not yet available.

Volatile organic compounds are crucial for plant communication, particularly in attracting pollinators. While this compound itself has not been prominently reported as a floral volatile, a closely related compound, (S)-2-hydroxy-5-methyl-3-hexanone, has been identified as a major constituent of the floral scent of Taccarum ulei, a plant in the Araceae family. This aliphatic acyloin, which is structurally similar to this compound, plays a critical role in attracting its specific pollinators, the scarab beetles Cyclocephala celata and C. cearae. This finding suggests that C7 ketones and their derivatives are part of the chemical vocabulary of some plants to ensure reproductive success. The biosynthesis of such compounds in plants is likely linked to amino acid catabolism, similar to the proposed microbial pathways.

| Plant Species | Compound Identified | Function |

| Taccarum ulei | (S)-2-hydroxy-5-methyl-3-hexanone | Attraction of scarab beetle pollinators |

This compound has been identified as a chemical constituent in certain insect species, suggesting a role in their chemical communication systems. For instance, it has been reported in the harvester ant, Pogonomyrmex rugosus. However, its precise function in this species remains to be fully elucidated, as other compounds, such as pyrazines, have been identified as the primary recruitment pheromones for this genus. It is possible that this compound acts as a component of a more complex pheromone blend or serves a different semiochemical function.

The compound has also been reported in the klipspringer antelope, Oreotragus oreotragus, though its specific role as a semiochemical in this mammal is not yet understood. nih.gov

| Organism | Role of this compound |

| Pogonomyrmex rugosus (Harvester Ant) | Component of chemical secretions; specific role unclear. |

| Oreotragus oreotragus (Klipspringer) | Presence reported; semiochemical function not determined. nih.gov |

Biosynthetic Pathways Leading to this compound

The biosynthesis of this compound is not fully elucidated in any organism. However, based on its chemical structure and known biochemical pathways for similar molecules, a plausible route can be proposed, originating from the catabolism of the branched-chain amino acid, leucine.

The most likely precursor for the biosynthesis of this compound is the essential amino acid L-leucine. The degradation of leucine is a well-characterized pathway that yields key metabolic intermediates that can serve as building blocks for ketone synthesis.

The proposed biosynthetic pathway likely involves the following key enzymatic steps:

Transamination: The initial step is the removal of the amino group from L-leucine, catalyzed by a branched-chain aminotransferase (BCAT) . This reaction converts L-leucine into its corresponding α-keto acid, α-ketoisocaproate.

Oxidative Decarboxylation: α-Ketoisocaproate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex converts α-ketoisocaproate into isovaleryl-CoA.

Chain Elongation and Ketone Formation: The subsequent steps to form the C7 backbone of this compound from the C5 intermediate, isovaleryl-CoA, are less clear. It is hypothesized that isovaleryl-CoA could be extended by a two-carbon unit, likely from acetyl-CoA, through a series of reactions analogous to fatty acid synthesis. This would be followed by enzymatic modifications to introduce the ketone group at the C3 position. The specific enzymes, such as potential synthases or oxidoreductases, involved in these final steps have not yet been identified.

Currently, there is a significant gap in the scientific literature regarding the specific genes and gene clusters that encode the enzymes responsible for the biosynthesis of this compound. While genes for the initial steps of leucine catabolism, such as those encoding BCAT and BCKDH, are well-known and conserved across many organisms, the genetic basis for the final, specific steps of this compound synthesis remains to be discovered.

Future research involving transcriptomics and genomics of organisms known to produce this compound, such as Taccarum ulei or Pogonomyrmex rugosus, could lead to the identification of candidate genes. For example, analyzing the gene expression profiles of the scent-producing tissues of T. ulei could reveal specific synthases or modifying enzymes that are highly expressed during scent production. Similarly, genomic analysis of insects could uncover gene clusters associated with the production of volatile semiochemicals.

Environmental Transformation and Degradation Pathways of this compound

The environmental persistence and fate of this compound are determined by a combination of biotic and abiotic transformation and degradation processes. While specific data for this compound is limited, an understanding of its environmental behavior can be extrapolated from studies on structurally similar aliphatic ketones. These processes include microbial degradation, photochemical reactions in aquatic and atmospheric environments, and other abiotic transformations such as oxidation.

Microbial Degradation Mechanisms

These flavin-dependent enzymes utilize molecular oxygen and a nicotinamide (B372718) cofactor (NAD(P)H) to insert an oxygen atom adjacent to the carbonyl group of a ketone, converting it into an ester. acs.org In the case of this compound, a BVMO could potentially oxidize it to either ethyl 3-methylbutanoate or propyl propanoate, depending on which side of the carbonyl group the oxygen is inserted. This regioselectivity is determined by the specific BVMO involved. acs.org

The resulting esters are generally more susceptible to further microbial degradation through hydrolysis by esterase enzymes, which cleave the ester bond to yield an alcohol and a carboxylic acid. These smaller, simpler molecules can then be readily assimilated into central metabolic pathways, such as the citric acid cycle, leading to their complete mineralization to carbon dioxide and water.

The general steps for the microbial degradation of an aliphatic ketone like this compound can be summarized as follows:

| Step | Process | Enzyme Class | Potential Products from this compound |

| 1 | Oxidation | Baeyer-Villiger Monooxygenase (BVMO) | Ethyl 3-methylbutanoate or Propyl propanoate |

| 2 | Hydrolysis | Esterase | Ethanol and 3-Methylbutanoic acid, or Propanol and Propanoic acid |

| 3 | Further Metabolism | Various dehydrogenases and oxidases | Carbon dioxide and Water |

This table presents a putative degradation pathway for this compound based on known microbial degradation mechanisms for other aliphatic ketones.

Photochemical Degradation in Aquatic and Atmospheric Environments

Photochemical degradation, driven by solar radiation, is a significant abiotic process that contributes to the transformation of organic compounds in both aquatic and atmospheric environments.

In Aquatic Environments:

In sunlit surface waters, this compound may undergo photochemical degradation through two primary pathways: direct and indirect photolysis.

Direct Photolysis: Aliphatic ketones can absorb ultraviolet (UV) radiation, leading to the excitation of the carbonyl group. This can result in various photochemical reactions, including cleavage of the carbon-carbon bonds adjacent to the carbonyl group (Norrish Type I and Type II reactions). While specific absorption spectra for this compound are not detailed in the available literature, aliphatic ketones generally exhibit weak absorption in the environmentally relevant UV spectrum.

Indirect Photolysis: This process involves the reaction of this compound with photochemically generated reactive species in the water. These reactive species include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter (DOM) triplet states. The presence of DOM can have a dual role; it can act as a photosensitizer to produce reactive species that degrade the ketone, but it can also act as a light screen, reducing the amount of UV radiation available for direct photolysis. pjoes.com The rate of indirect photolysis is highly dependent on the composition of the water body, including the concentration and nature of DOM and other dissolved constituents. researchgate.net

In Atmospheric Environments:

In the atmosphere, this compound is expected to be degraded primarily through two photochemical processes: photolysis and oxidation by hydroxyl radicals (•OH). mdpi.com

Photolysis: Similar to the aquatic environment, the absorption of UV radiation by the carbonyl group can lead to the breakdown of the molecule. The efficiency of this process is dependent on the quantum yield of the reaction and the intensity of solar radiation at different altitudes. acs.orgrsc.org

Oxidation by Hydroxyl Radicals: The reaction with hydroxyl radicals is considered a major atmospheric sink for many volatile organic compounds (VOCs), including aliphatic ketones. mdpi.comucr.edu The •OH radical can abstract a hydrogen atom from the alkyl chain of this compound, initiating a series of oxidation reactions that can lead to the formation of smaller, more oxidized products, and ultimately, carbon dioxide and water. The rate of this reaction is a key factor in determining the atmospheric lifetime of this compound.

Abiotic Transformation Processes (e.g., hydrolysis, oxidation)

Beyond microbial and photochemical degradation, other abiotic processes can contribute to the transformation of this compound in the environment, although their significance may be limited under typical environmental conditions.